molecular formula C20H16ClNO6 B6353990 3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester CAS No. 1029773-09-8

3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester

Cat. No.: B6353990
CAS No.: 1029773-09-8
M. Wt: 401.8 g/mol
InChI Key: DYZAFNIFUJNRGY-UHFFFAOYSA-N
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Description

3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is reacted with an appropriate amine under acidic conditions. The resulting intermediate is then esterified with benzyl alcohol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging.

Medicine: Medically, this compound has shown potential in anti-inflammatory and antimicrobial applications. It is being researched for its ability to treat various infections and inflammatory conditions.

Industry: In industry, it is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The compound exerts its effects through multiple pathways. It acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It also interacts with various molecular targets, such as enzymes and receptors, to modulate biological processes.

Comparison with Similar Compounds

  • Coumarin: A simpler coumarin derivative with similar biological activities.

  • Chalcones: Coumarin-chalcone hybrids known for their antioxidant properties.

  • 7-Hydroxy Coumarins: Similar to the compound but without the chloro group.

Uniqueness: 3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester stands out due to its specific structural features, such as the presence of the chloro group and the benzyl ester moiety, which contribute to its enhanced biological activity compared to simpler coumarin derivatives.

Properties

IUPAC Name

benzyl 3-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO6/c21-15-9-13-8-14(20(26)28-17(13)10-16(15)23)19(25)22-7-6-18(24)27-11-12-4-2-1-3-5-12/h1-5,8-10,23H,6-7,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZAFNIFUJNRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)C2=CC3=CC(=C(C=C3OC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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